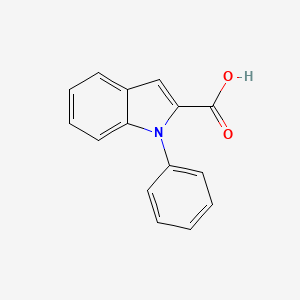

1-Phenyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

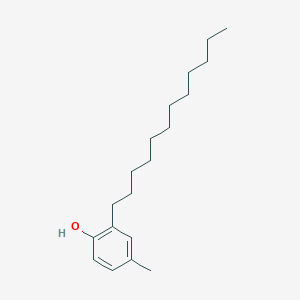

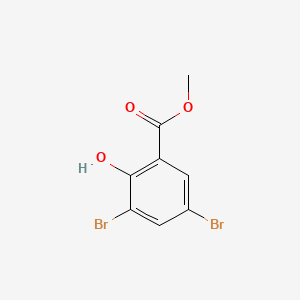

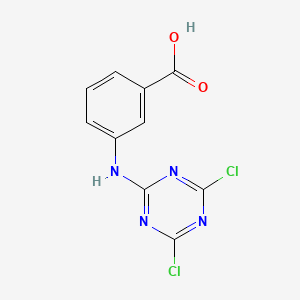

1-Phenyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 . It is a solid substance .

Synthesis Analysis

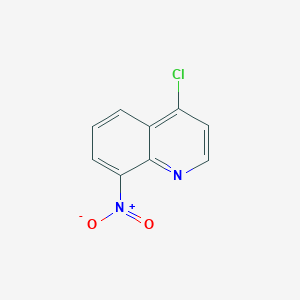

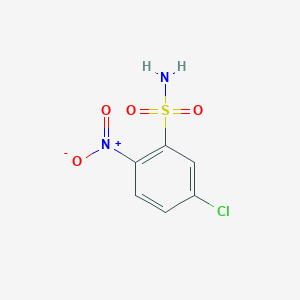

The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the synthesis of indole derivatives, including cyclization cascade reactions and the use of sulfonamide-based indole analogs .Molecular Structure Analysis

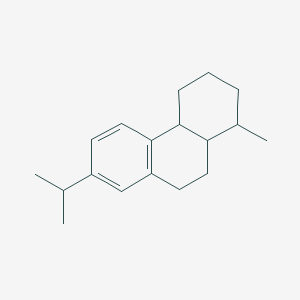

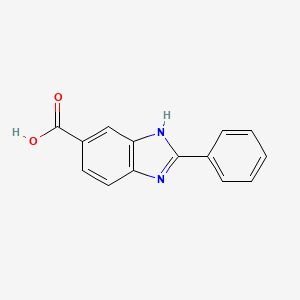

The molecular structure of 1-Phenyl-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been shown to exhibit strong antimicrobial actions . The chemical reactions involving 1-Phenyl-1H-indole-2-carboxylic acid are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

1-Phenyl-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 237.26 .Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-Phenyl-1H-indole-2-carboxylic acid is a versatile compound in the synthesis of various derivatives. The creation of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents is notable. For instance, the Ullmann reaction was utilized to transform 1H-indoles into 1-phenyl-1H-indoles, leading to derivatives with diverse properties (Unangst, Connor, & Stabler, 1987).

Applications in Drug Discovery

1-Phenyl-1H-indole-2-carboxylic acid derivatives have shown potential in drug discovery. For instance, derivatives have been explored as selective antagonists for the glycine site of the N-methyl-d-aspartate (NMDA) receptor, which could have implications in neurological disorders (Baron et al., 2005).

Chemical Reactions and Modifications

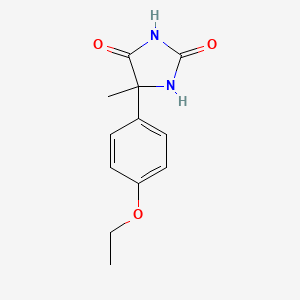

The compound also serves as a key intermediate in various chemical reactions. The research has detailed methods for synthesizing novel derivatives, like 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters, demonstrating the compound's versatility in chemical synthesis (Unangst et al., 1987).

Biological and Pharmacological Activity

1-Phenyl-1H-indole-2-carboxylic acid derivatives have been investigated for their biological and pharmacological activities. These derivatives exhibited significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).

Novel Compounds Synthesis

The compound is instrumental in synthesizing novel compounds with potential microbial activity. Fischer indole synthesis, leading to microbial active indole substituted oxadiazoles, demonstrates its role in creating bioactive compounds (Suryawanshi et al., 2023).

Analytical Chemistry Applications

In analytical chemistry, 1-Phenyl-1H-indole-2-carboxylic acid derivatives are used in separation and quantification methods, such as in high-performance liquid chromatography (HPLC) for identifying and measuring related compounds (Vali et al., 2012).

Safety And Hazards

Orientations Futures

The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . The development of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are potential future directions .

Propriétés

IUPAC Name |

1-phenylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHIWHPGXRRKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349418 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-indole-2-carboxylic acid | |

CAS RN |

58386-33-7 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)